Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
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Overview
Description
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- (9CI) is a chemical compound with the molecular formula C7H8Cl2NOP. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a [(4-methylphenyl)sulfonyl] moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- typically involves the reaction of [(4-methylphenyl)sulfonyl]amine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: [(4-methylphenyl)sulfonyl]amine and phosphorus oxychloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
Procedure: [(4-methylphenyl)sulfonyl]amine is added to phosphorus oxychloride slowly, with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete reaction.
Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Automation and continuous monitoring are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, leading to the formation of [(4-methylphenyl)sulfonyl]amine and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- depend on the specific reagents and conditions used. Common products include substituted phosphoramidates and sulfonamides.
Scientific Research Applications
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- involves the interaction of its reactive phosphoramidic dichloride group with nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Phosphoramidic dichloride, N-(4-methylphenyl)-: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
Phosphoramidic dichloride, (4-chloro-3-methylphenyl)-:
The uniqueness of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- lies in the presence of both the phosphoramidic dichloride and sulfonyl groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
15548-15-9 |
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Molecular Formula |
C7H8Cl2NO3PS |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
N-dichlorophosphoryl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11) |
InChI Key |
IEIHBEVVBMVFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
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